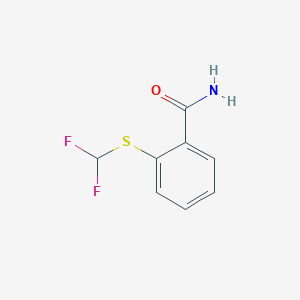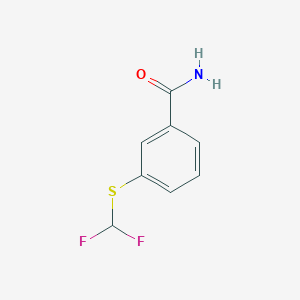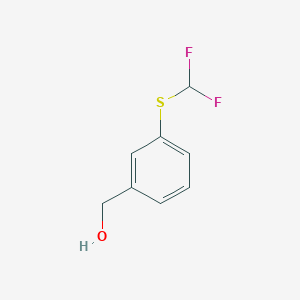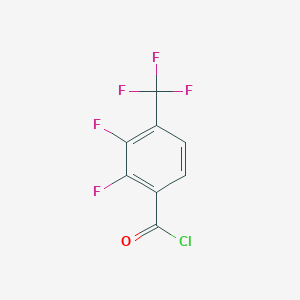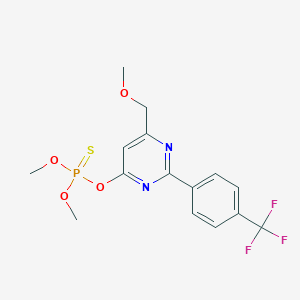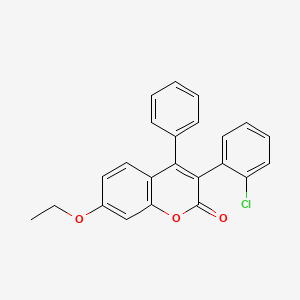
3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin
描述
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The structure of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin includes a coumarin core with a 2’-chlorophenyl group at the 3-position, an ethoxy group at the 7-position, and a phenyl group at the 4-position.
准备方法
The synthesis of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-chlorobenzaldehyde, ethyl acetoacetate, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 2’-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the coumarin core.
Substitution: The final step involves the substitution of the ethoxy group at the 7-position and the phenyl group at the 4-position using appropriate reagents and conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2’-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethoxy group and formation of corresponding hydroxy derivatives.
科学研究应用
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: It is used in biological studies to investigate its potential as an enzyme inhibitor or as a fluorescent marker for imaging studies.
Medicine: The compound is explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural and photophysical properties.
作用机制
The mechanism of action of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin can be compared with other similar compounds, such as:
3-(2’-Chlorophenyl)-4-phenylcoumarin: Lacks the ethoxy group at the 7-position, which may affect its biological activity and photophysical properties.
7-Ethoxy-4-phenylcoumarin: Lacks the 2’-chlorophenyl group at the 3-position, which may influence its chemical reactivity and interactions with molecular targets.
4-Phenylcoumarin: Lacks both the 2’-chlorophenyl and ethoxy groups, resulting in different chemical and biological properties.
The presence of the 2’-chlorophenyl, ethoxy, and phenyl groups in 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin contributes to its unique chemical and biological characteristics, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-2-26-16-12-13-18-20(14-16)27-23(25)22(17-10-6-7-11-19(17)24)21(18)15-8-4-3-5-9-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKMBHINYDUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


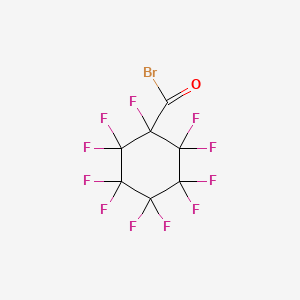
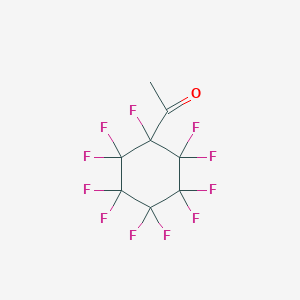
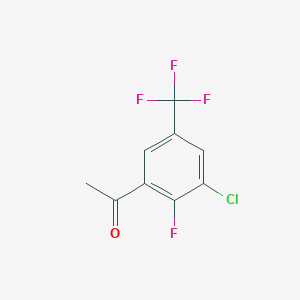
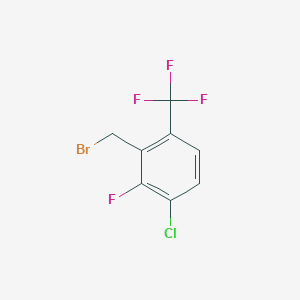

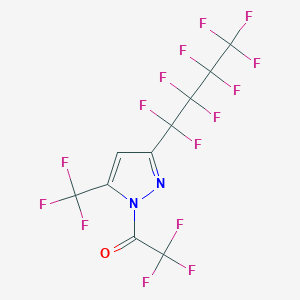
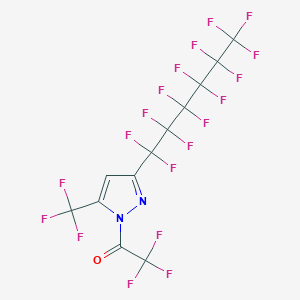
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
